

Discovery and synthesis of novel furan-containing corrosion inhibitors

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Compound of Interest

Compound Name: 2-[(Furan-2-ylmethyl)amino]ethanethiol

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Furan-Containing Corrosion Inhibitors

Introduction

Corrosion, the electrochemical degradation of metals, poses a significant economic and safety challenge across numerous industries.[1][2] The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly in acidic environments commonly found in industrial processes like acid pickling and oil well acidizing.[1][3] Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of corrosion.[4][5][6]

Among the various classes of organic inhibitors, furan derivatives have emerged as a promising area of research.[7] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, along with other heteroatoms (N, S) and π -electrons in its derivatives, acts as an effective adsorption center.[4][8] These structural features allow the molecules to donate electrons to the vacant d-orbitals of metals like iron and accept electrons from the metal surface, leading to strong adsorption and high inhibition efficiency.[8] This guide provides a technical overview of the modern approach to discovering, synthesizing, and evaluating novel furan-containing corrosion inhibitors.

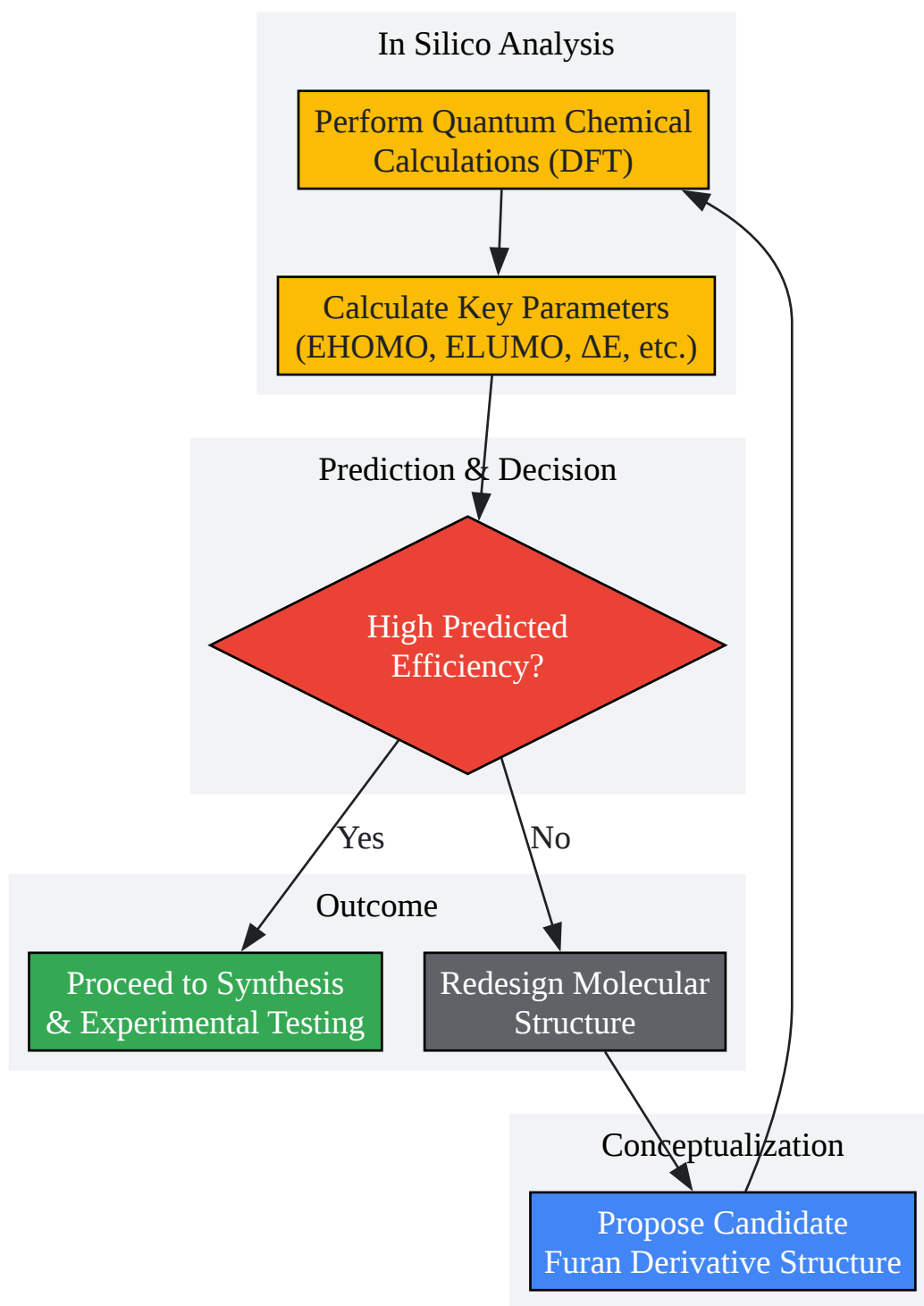
Discovery and Design: A Computational Approach

The search for new, high-efficiency corrosion inhibitors has been significantly accelerated by the use of computational chemistry, particularly Quantum Chemical Calculations based on Density Functional Theory (DFT).^{[4][9][10]} This approach allows researchers to predict the potential efficacy of a molecule before its synthesis, saving considerable time and resources.^[9] The relationship between a molecule's electronic structure and its inhibition performance is the foundation of this strategy.^[4]

Key Quantum Chemical Parameters

Several quantum chemical parameters are calculated to predict the interaction between the inhibitor molecule and the metal surface:^{[1][11]}

- **E_HOMO** (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value suggests a greater tendency to donate electrons to the metal surface, enhancing adsorption and inhibition efficiency.^{[1][11][12]}
- **E_LUMO** (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the molecule's ability to accept electrons. A lower E_LUMO value implies a greater capacity to accept electrons from the metal surface.^{[1][11][12]}
- **Energy Gap** ($\Delta E = E_{\text{LUMO}} - E_{\text{HOMO}}$): A smaller energy gap suggests higher reactivity of the molecule, which generally correlates with better inhibition efficiency as it facilitates easier electron transfer.^[1]
- **Dipole Moment** (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.^{[11][12]}
- **Fukui Functions**: These functions help identify the specific atoms within the molecule (the reactive sites) that are most likely to participate in electrophilic or nucleophilic attacks, guiding the understanding of the adsorption mechanism.^{[11][13]}



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Caption: General workflow for the synthesis and characterization of inhibitors.

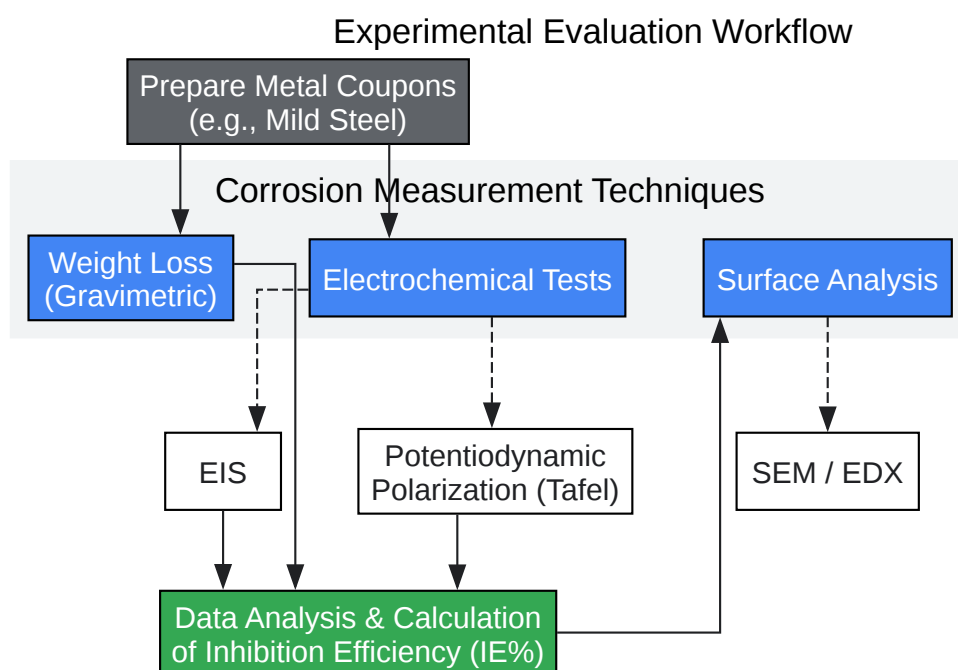
Characterization

Once synthesized, the chemical structure of the novel compound must be confirmed. Standard analytical techniques are employed for this purpose, including:

- Fourier-Transform Infrared Spectroscopy (FTIR) [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR and ^{13}C -NMR) [2][14]* Mass Spectrometry (MS) [2][14]

Experimental Protocols for Performance Evaluation

To validate the effectiveness of a synthesized furan derivative as a corrosion inhibitor, a series of standardized laboratory tests are conducted. [15] These tests should simulate the operational conditions as closely as possible. [15][16] dot



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Caption: Workflow for the experimental evaluation of corrosion inhibitors.

Weight Loss (Gravimetric) Method

This is a fundamental and straightforward technique for determining the average corrosion rate. [17][18][19] Protocol:

- Specimen Preparation: Pre-weigh clean metal coupons (e.g., mild steel) of known surface area. [15]2. Immersion: Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the furan inhibitor for a predetermined period (e.g., 5-24 hours) and temperature. [17][18][20]3. Cleaning: After the immersion period, remove the coupons, carefully clean them to remove corrosion products, dry them, and re-weigh them. [11]4. Calculation: The weight loss is used to calculate the corrosion rate (CR) and the Inhibition Efficiency (IE%).
 - $IE\% = [(W_0 - W_i) / W_0] \times 100$, where W_0 is the weight loss in the absence of the inhibitor and W_i is the weight loss in the presence of the inhibitor. [15]

Electrochemical Methods

Electrochemical techniques offer rapid and detailed insights into the corrosion mechanism.

[17]A standard three-electrode corrosion cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire). [21][22] 4.2.1 Potentiodynamic Polarization (Tafel Plots)

This method determines the corrosion current density (i_{corr}) and reveals whether the inhibitor acts on the anodic, cathodic, or both reactions (mixed-type). [21] Protocol:

- Stabilization: Immerse the working electrode in the test solution until a stable open circuit potential (OCP) is reached (typically 30 minutes). [13]2. Polarization Scan: Scan the potential in a range of approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s). [21][23]3. Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_{corr}) to determine the corrosion current density (i_{corr}). [23]4. Calculation: $IE\% = [(i_{\text{corr}}(\text{blank}) - i_{\text{corr}}(\text{inh})) / i_{\text{corr}}(\text{blank})] \times 100$, where $i_{\text{corr}}(\text{blank})$ and $i_{\text{corr}}(\text{inh})$ are the corrosion current densities without and with the inhibitor, respectively.

4.2.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/solution interface, offering insights into the protective film's

properties. [24][25][26] Protocol:

- Stabilization: As with polarization, first achieve a stable OCP.
- Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP. [22][25][27]3. Data Analysis: The impedance data is often presented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit model to extract parameters. [25][26]An increase in the charge transfer resistance (R_{ct}) and a decrease in the double-layer capacitance (C_{dl}) in the presence of the inhibitor indicate the formation of a protective adsorbed layer. [22][27]4. Calculation: $IE\% = [(R_{ct}(inh) - R_{ct}(blank)) / R_{ct}(inh)] \times 100$, where $R_{ct}(inh)$ and $R_{ct}(blank)$ are the charge transfer resistances with and without the inhibitor, respectively.

Surface Analysis Techniques

These methods provide visual and compositional evidence of the inhibitor's protective film on the metal surface. [17]

- Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, showing the reduction in surface damage in the presence of the inhibitor. [14][17]* Energy Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX analyzes the elemental composition of the surface, confirming the presence of elements from the inhibitor molecule in the protective film. [17][28]

Quantitative Performance Data

The following tables summarize quantitative data from recent studies on furan-containing corrosion inhibitors, demonstrating their high efficacy.

Table 1: Experimental Corrosion Inhibition Efficiency of Select Furan Derivatives

Inhibitor	Metal	Corrosive Medium	Concentration	Method	Inhibition Efficiency (IE%)	Reference
Furan-2-carboxylic acid	Mild Steel	0.5 M HCl	5×10^{-3} M	Electrochemical	97.6%	[29]
Furan-2,5-dicarboxylic acid	Mild Steel	0.5 M HCl	5×10^{-3} M	Electrochemical	99.5%	[23][29]
Furan-2,5-diylidimethanol	Mild Steel	0.5 M HCl	5×10^{-3} M	Electrochemical	95.8%	[23][29]
5-amino-2-furyl-1,3,4-thiadiazole (AFTZ)	Q235 Steel	1.0 M H ₂ SO ₄	2 mg/mL	Weight Loss	95.85%	[14]
5-amino-2-furyl-1,3,4-thiadiazole (AFTZ)	Q235 Steel	1.0 M H ₂ SO ₄	2 mg/mL	Potentiodynamic	91.17%	[14]
5-(furan-2-ylmethylsulfonyl)-4-phenyl-1,2,4-triazole-3-thione	Carbon Steel	1.0 M HCl	150 ppm	Electrochemical	99.4%	[30]
Methyl 2-furoate	Mild Steel	1 M HCl	5×10^{-4} M	Multiple	~93%	[7]
2-(5-amino-1,3,4-oxadiazol-	Mild Steel	1 M HCl	5×10^{-3} M	Weight Loss	79.49%	[20]

2-yl)-5-
nitrofuran

Table 2: Calculated Quantum Chemical Parameters for Select Furan Derivatives

Inhibitor	E_HOMO (eV)	E_LUMO (eV)	Energy Gap ΔE (eV)	Dipole Moment (μ)	Reference
Furan-2-carboxylic acid	-7.034	-1.532	5.502	3.511	[13]
Furan-2,5-dicarboxylic acid	-7.524	-2.517	5.007	2.508	[13]
Furan-2,5-diyl dimethanol	-6.313	-0.680	5.633	2.479	[13]
4-((furan-2-ylmethylene)amino)antipyrine	-5.701	-1.912	3.789	5.093	[10]

Conclusion

The development of novel furan-containing corrosion inhibitors represents a significant advancement in materials protection. The integration of computational design, specifically DFT-based quantum chemical calculations, provides a powerful predictive tool to identify promising molecular structures before their synthesis. Efficient synthetic routes, often leveraging bio-based precursors like furfural, allow for the creation of diverse derivatives, including highly effective Schiff bases and other heterocyclic systems. Rigorous experimental evaluation using weight loss, electrochemical, and surface analysis techniques consistently confirms the high performance of these compounds. As demonstrated by the quantitative data, furan derivatives can achieve inhibition efficiencies exceeding 99%, making them excellent candidates for application in various industrial settings. Future research will likely focus on optimizing these

structures for enhanced environmental compatibility and performance in even more complex corrosive environments.

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